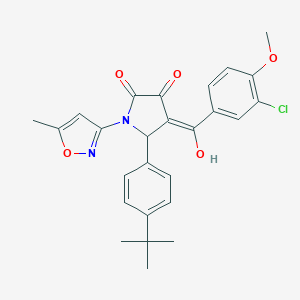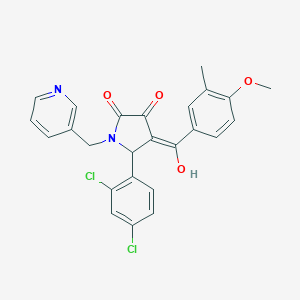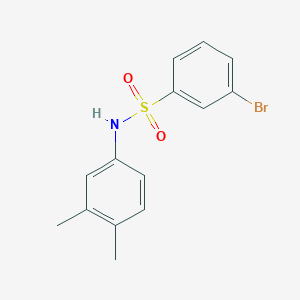![molecular formula C19H14ClN7O2 B265807 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265807.png)
8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as TAT, is a novel compound that has gained attention in the scientific community for its potential applications in research. TAT is a cyclic peptide that has a unique structure, making it an interesting target for synthesis and investigation.
作用機序
The mechanism of action of 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to bind to several proteins, including Hsp90, which is involved in the regulation of cell growth and survival. 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to inhibit the activity of several enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to have antibacterial and antiviral activity. In vivo studies have shown that 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
One of the advantages of using 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its unique structure, which makes it an interesting target for investigation. 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is also relatively easy to synthesize using the SPPS method. However, one of the limitations of using 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its complex structure, which can make it difficult to study its mechanism of action.
将来の方向性
There are several future directions for research on 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One area of research is the development of 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one-based therapeutics for the treatment of cancer and infectious diseases. Another area of research is the investigation of 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one as a molecular probe for imaging and diagnostics. Additionally, further studies are needed to fully understand the mechanism of action of 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and its potential applications in other areas of scientific research.
合成法
The synthesis of 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves several steps. One of the most common methods for synthesizing 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of protected amino acids to a resin support, followed by deprotection and cleavage to obtain the final product. Other methods for synthesizing 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one include solution-phase synthesis and microwave-assisted synthesis.
科学的研究の応用
8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have potential applications in several areas of scientific research. One of the most promising areas of research is in the field of drug discovery. 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have activity against a range of targets, including cancer cells, bacteria, and viruses. 8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been investigated for its potential use as a molecular probe for imaging and diagnostics.
特性
製品名 |
8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
分子式 |
C19H14ClN7O2 |
分子量 |
407.8 g/mol |
IUPAC名 |
8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14ClN7O2/c1-29-13-4-2-3-11(9-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)10-5-7-12(20)8-6-10/h2-9,17,25-26H,1H3 |
InChIキー |
CJROMKJYIXIJFN-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)Cl |
SMILES |
COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)Cl |
正規SMILES |
COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265724.png)



![2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)




![10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265779.png)
![8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265793.png)
![8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265794.png)
![8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265795.png)
![8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265796.png)